6-(2-Isopropoxyethoxy)nicotinic acid

Overview

Description

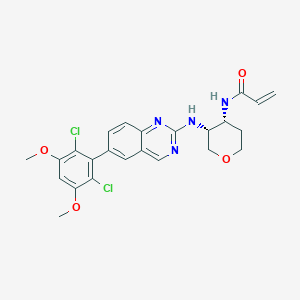

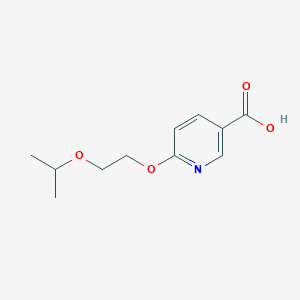

6-(2-Isopropoxyethoxy)nicotinic acid (6-IPEN) is an organic compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid, which is a naturally occurring substance found in tobacco and other plants. 6-IPEN is used as a tool in a variety of scientific research applications, including drug development, biochemistry, and physiology.

Scientific Research Applications

Structure-Activity Relationships and Antioxidant Properties

6-(2-Isopropoxyethoxy)nicotinic acid, as a derivative of nicotinic acid, shares potential relevance in the study of nicotinic acid analogs for therapeutic applications. A study on thionicotinic acid derivatives, including 2-(1-adamantylthio)nicotinic acid and its analogs, revealed their capacity to induce vasorelaxation in a dose-dependent manner and exhibit antioxidative activity. This research provides insight into the structural requirements for the vasorelaxant and antioxidative activities of nicotinic acid derivatives, suggesting potential for further therapeutic development (Prachayasittikul et al., 2010).

Herbicidal Activity

Exploring the herbicidal potential of nicotinic acid derivatives, a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated significant herbicidal activity against various plant species. This indicates the agricultural application of nicotinic acid derivatives in developing new herbicides for controlling monocotyledonous weeds (Yu et al., 2021).

Pharmacological Effects and Receptor Interaction

Nicotinic acid's lipid-lowering effects have been attributed to its action on the G-protein-coupled receptors PUMA-G and HM74, as demonstrated in studies showing its role in inhibiting lipolysis in adipose tissue. This mechanistic insight underpins the therapeutic use of nicotinic acid in treating dyslipidemia and highlights its potential receptor-mediated effects beyond lipid metabolism (Tunaru et al., 2003).

Antidyslipidemic and Antiatherosclerotic Actions

Further elucidating the therapeutic potential of nicotinic acid and its analogs, research has shown that nicotinic acid can reduce the progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells, independent of its lipid-modifying effects. This suggests a broader scope of action for nicotinic acid in cardiovascular disease prevention (Lukasova et al., 2011).

Molecular Identification and Receptor Activation

The identification of GPR109A as a receptor for nicotinic acid opens avenues for developing novel antihyperlipidemic drugs by targeting this pathway. Understanding the receptor-mediated effects of nicotinic acid enhances the potential for therapeutic interventions in metabolic disorders (Wise et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 6-(2-Isopropoxyethoxy)nicotinic acid, a derivative of nicotinic acid, is likely to be similar to that of its parent compound. Nicotinic acid, also known as niacin, is known to target the G-protein-coupled receptors on adipocytes and immune cells . These receptors play a crucial role in regulating the formation and release of adipokines .

Mode of Action

This compound, like nicotinic acid, is expected to interact with its targets by binding to the receptors on adipocytes and immune cells . This interaction leads to changes in the cells, including the regulation of adipokines. Adipokines are proteins secreted by adipose tissue that play a role in regulating several metabolic processes, including glucose regulation and fatty acid oxidation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by nicotinic acid. In prokaryotes, nicotinic acid is first converted to 6-hydroxynicotinic acid, a reaction catalyzed by molybdenum cofactor (MOCO)-containing nicotinate hydroxylase . This conversion is part of the nicotinate degradation pathway, which plays a crucial role in metabolism .

Pharmacokinetics

Nicotinic acid is known to have good bioavailability and is metabolized in the liver . The metabolites of nicotinic acid include nicotinamide and nicotinuric acid .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of nicotinic acid. Nicotinic acid has been shown to have anti-atherosclerotic effects, which are believed to result at least in part from its antidyslipidemic effects . It has also been shown to improve endothelial dysfunction and inhibit vascular inflammation independently of lipid changes .

properties

IUPAC Name |

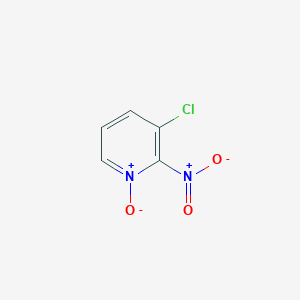

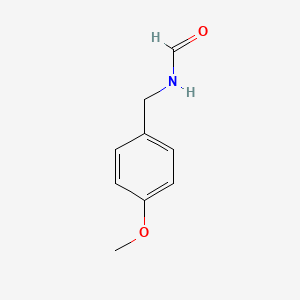

6-(2-propan-2-yloxyethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-8(2)15-5-6-16-10-4-3-9(7-12-10)11(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSGSRFZFRXXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOC1=NC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3109151.png)

![4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide](/img/structure/B3109170.png)

![2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate](/img/structure/B3109196.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3109200.png)